molecular formula C13H10BrClO2 B6383529 3-Bromo-5-(5-chloro-2-methoxyphenyl)phenol, 95% CAS No. 1261929-99-0

3-Bromo-5-(5-chloro-2-methoxyphenyl)phenol, 95%

Cat. No. B6383529
CAS RN: 1261929-99-0
M. Wt: 313.57 g/mol
InChI Key: OUBDMHSSQLVPEW-UHFFFAOYSA-N
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Description

3-Bromo-5-(5-chloro-2-methoxyphenyl)phenol, 95% (3-Br-5-Cl-2-MeOPhP) is a phenolic compound that is widely used in scientific research. It is a synthetic compound that can be used to study a variety of biochemical and physiological effects, as well as its mechanisms of action.

Scientific Research Applications

3-Br-5-Cl-2-MeOPhP has a variety of scientific research applications. It has been used as a substrate for enzyme assays, as a model compound for studying the effects of bromine substitution on the properties of phenols, and as an inhibitor of enzymes such as xanthine oxidase and cyclooxygenase. It has also been used to study the effects of bromine substitution on the reactivity of phenols, and to study the effects of bromine substitution on the bioavailability of drugs.

Mechanism of Action

The mechanism of action of 3-Br-5-Cl-2-MeOPhP is not fully understood. However, it is believed that the bromine substitution of the phenol increases the reactivity of the compound, which in turn increases its ability to interact with enzymes and other biological molecules. This increased reactivity is thought to be responsible for the observed effects of 3-Br-5-Cl-2-MeOPhP on enzymes, drug bioavailability, and other biological processes.
Biochemical and Physiological Effects
3-Br-5-Cl-2-MeOPhP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of xanthine oxidase and cyclooxygenase, which are enzymes involved in the metabolism of drugs and other molecules. It has also been shown to increase the bioavailability of drugs, as well as to increase the reactivity of phenols. In addition, it has been shown to reduce inflammation and to have antioxidant properties.

Advantages and Limitations for Lab Experiments

3-Br-5-Cl-2-MeOPhP has several advantages for use in laboratory experiments. It is a synthetic compound that can be synthesized easily and cheaply, and it has a wide range of applications in scientific research. It is also relatively stable, which makes it suitable for use in long-term experiments. However, it is important to note that 3-Br-5-Cl-2-MeOPhP is a relatively new compound and its effects on biological systems are not yet fully understood. As such, there are still some limitations to its use in laboratory experiments.

Future Directions

Given the potential of 3-Br-5-Cl-2-MeOPhP in scientific research, there are a number of potential future directions for further study. These include further study of the biochemical and physiological effects of 3-Br-5-Cl-2-MeOPhP, as well as its mechanisms of action. In addition, further research could be conducted to explore the potential applications of 3-Br-5-Cl-2-MeOPhP in drug development and drug delivery. Finally, further research could be conducted to identify new synthetic methods for producing 3-Br-5-Cl-2-MeOPhP, as well as to identify new uses for the compound in scientific research.

Synthesis Methods

3-Br-5-Cl-2-MeOPhP can be synthesized through a number of methods. The most common method is a reaction between 5-chloro-2-methoxyphenol and bromine. In this reaction, the bromine is added to the 5-chloro-2-methoxyphenol in a solvent such as methanol. The reaction is then heated to a temperature of 70-80°C and stirred for a few hours. After the reaction is complete, the reaction mixture is cooled and the product is isolated using a standard filtration process.

properties

IUPAC Name

3-bromo-5-(5-chloro-2-methoxyphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrClO2/c1-17-13-3-2-10(15)7-12(13)8-4-9(14)6-11(16)5-8/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUBDMHSSQLVPEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2=CC(=CC(=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60686445
Record name 5-Bromo-5'-chloro-2'-methoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60686445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-(5-chloro-2-methoxyphenyl)phenol

CAS RN

1261929-99-0
Record name 5-Bromo-5'-chloro-2'-methoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60686445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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